molecular formula C6H6N2O4 B1455569 Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS No. 372118-00-8

Methyl 4,6-dihydroxypyridazine-3-carboxylate

Cat. No. B1455569
CAS RN: 372118-00-8
M. Wt: 170.12 g/mol
InChI Key: SHJHUIKJFYHTDY-UHFFFAOYSA-N
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Description

“Methyl 4,6-dihydroxypyridazine-3-carboxylate” is an organic compound with the molecular formula C6H6N2O4 . It is commonly used as an intermediate in laboratory research and development .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with triphenylphosphine in diethyl ether at room temperature for 24 hours, followed by a reaction with acetic acid in water for 10 hours under reflux . Another synthesis method involves heating a mixture of 4,6-dihydroxy-pyridazine-3-carboxylic acid methyl ester and POCl3 to 95°C for 5 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 170.12 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Methyl 4,6-dihydroxypyridazine-3-carboxylate has been explored for its role in the synthesis and structural analysis of various compounds. In studies like Katrusiak et al. (2011), the effects of methylation on intermolecular interactions and lipophilicity were examined in related methylated compounds. This research contributes to the understanding of molecular interactions in similar chemical structures (Katrusiak et al., 2011).

Biological Activity and Inhibitory Effects

  • Research has also been conducted on derivatives of this compound for their biological activity. In the work by Liu et al. (2020), derivatives were synthesized and evaluated for their inhibitory activities against specific kinases and cytotoxic activities against certain cancer cell lines, indicating potential applications in medicinal chemistry and drug discovery (Liu et al., 2020).

Role in the Synthesis of Heterocyclic Compounds

  • This compound also plays a role in the synthesis of heterocyclic compounds, as explored in studies like those conducted by Tishkov et al. (2002). These studies provide insights into the preparation of cyclic and bicyclic derivatives, which are valuable in the field of organic chemistry (Tishkov et al., 2002).

Inhibition of Enzymes

  • Konno et al. (1992) investigated derivatives of this compound for their potential as dopamine beta-hydroxylase inhibitors, suggesting applications in the study of neurological processes and disorders (Konno et al., 1992).

Innovative Synthesis Techniques

  • Further research includes studies on novel synthesis techniques, such as the work by Youssef et al. (2012), which reports on the synthesis of related compounds using both conventional and microwave-assisted techniques. This research contributes to the development of more efficient and versatile synthetic methods (Youssef et al., 2012).

Drug Metabolism and Pharmacokinetics

  • The synthesis of carbon-11-labeled derivatives, as investigated by Wang et al. (2014), is another significant application. Such studies are crucial for understanding drug metabolism and developing imaging techniques for medical diagnostics (Wang et al., 2014).

Mechanism of Action

In terms of its pharmacokinetic properties, it is predicted to have high gastrointestinal absorption . . This suggests that it may have a lower potential for drug-drug interactions.

The compound is also predicted to be very soluble, with a solubility of 45.5 mg/ml . This could potentially influence its distribution and excretion in the body.

Safety and Hazards

“Methyl 4,6-dihydroxypyridazine-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHUIKJFYHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717801
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372118-00-8
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridazine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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